(E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone
Description
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
2-methyl-2-[(E)-prop-1-enyl]cyclobutan-1-one |
InChI |
InChI=1S/C8H12O/c1-3-5-8(2)6-4-7(8)9/h3,5H,4,6H2,1-2H3/b5-3+ |
InChI Key |
UGKOGPBIQDJDOX-HWKANZROSA-N |
Isomeric SMILES |
C/C=C/C1(CCC1=O)C |
Canonical SMILES |
CC=CC1(CCC1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone can be achieved through various synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For example, the compound can be synthesized via the intramolecular cyclization of a suitable diene or enone precursor in the presence of a catalyst. Typical reaction conditions may include the use of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone may involve large-scale cyclization reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production methods also focus on minimizing by-products and waste, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of cyclobutanol derivatives.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the cyclobutane ring is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from the reactions of (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted cyclobutanone derivatives.
Scientific Research Applications
Table 1: Synthetic Methods Overview
| Method | Description | Yield (%) |
|---|---|---|
| Intramolecular Cyclization | Cyclization of dienes or enones with Lewis acids | 50-70 |
| Continuous Flow Reactors | Large-scale production with optimized conditions | 80-90 |
| SNi' Reaction | Nucleophilic substitution leading to cyclobutanones | Varies |
Chemistry
In the realm of chemistry, (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone serves as a model system for studying strained ring systems. Its unique structure allows researchers to investigate the stability and reactivity of cyclobutanones, leading to insights applicable in synthetic organic chemistry.
Case Study: Mechanistic Studies
Research has demonstrated that the SNi' reaction involving this compound can yield various cyclobutanone derivatives with distinct stereochemical outcomes. This has implications for developing new synthetic methodologies and understanding reaction mechanisms in organic synthesis .
Medicine
The potential therapeutic applications of (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone are being explored due to its unique chemical properties. Preliminary studies suggest that derivatives of this compound may exhibit biological activity, making them candidates for drug development.
Case Study: Biological Activity
Research indicates that certain derivatives may interact with biological targets, potentially leading to novel therapeutic agents. The mechanisms by which these compounds exert their effects are under investigation, focusing on their reactivity influenced by the cyclobutane ring strain .
Industrial Applications
In industrial settings, (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone is utilized as an intermediate in synthesizing various chemicals and materials. Its unique structure allows for diverse applications in producing specialty chemicals.
Applications Include:
- Chemical Intermediates: Used in the synthesis of agrochemicals and pharmaceuticals.
- Material Science: Potential applications in developing polymers and other materials due to its reactive nature.
Mechanism of Action
The mechanism of action of (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the strain in the cyclobutane ring, which makes it more susceptible to certain chemical reactions. The presence of the methyl and prop-1-en-1-yl substituents also affects the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Structural Analogs: Cyclobutane Derivatives
The compound shares structural similarities with other cyclobutane derivatives, such as methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (). Key differences include:
- Substituent Effects : The target compound’s ketone group contrasts with the ester and amine functionalities in the patent compound. The ketone enhances electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack compared to esters.
- Double Bond Influence: The E-configured prop-1-en-1-yl group introduces conjugation with the cyclobutanone ring, altering electronic distribution. This is absent in saturated analogs like methyl 1-(methylamino)cyclobutanecarboxylate.
Table 1: Comparison of NMR Data (δ in ppm)
The cyclobutane derivatives exhibit upfield-shifted CH₂ protons compared to cyclopentane analogs due to increased ring strain and altered electron density .
Ring Size Effects: Cyclobutanone vs. Cyclopentanone Derivatives
Smaller rings like cyclobutanone exhibit higher strain energy (≈26 kcal/mol vs. ≈6 kcal/mol for cyclopentanone), leading to distinct reactivity:
- Reactivity: Cyclobutanones undergo ring-opening reactions more readily under nucleophilic or thermal stress. For example, ketones in strained rings are more reactive toward Grignard reagents than their five-membered counterparts.
- Spectroscopic Shifts : In NMR, cyclobutane CH₂ groups resonate at higher δ values (e.g., 2.56–2.31 ppm in ) compared to cyclopentane CH₂ (1.99–2.05 ppm), reflecting differences in magnetic shielding .
Stereochemical Considerations
The E configuration of the prop-1-en-1-yl group imposes specific spatial constraints, affecting dipole moments and intermolecular interactions.
Research Findings and Methodological Insights
- Structural Validation: Tools like SHELXL are critical for refining crystal structures, particularly for strained systems like cyclobutanones. The program’s robustness in handling high-resolution data ensures accurate bond parameter determination .
- Synthetic Pathways : Patent methodologies () highlight the use of cyclobutane intermediates in drug synthesis, underscoring the importance of stereochemical control during functionalization.
- Spectroscopic Trends : UV and NMR data () confirm that substituent electronic effects dominate spectral profiles, with conjugation from the prop-1-en-1-yl group likely red-shifting UV absorption maxima compared to saturated analogs.
Biological Activity
(E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone is a cyclobutanone derivative that has garnered interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The compound has the molecular formula and features a cyclobutane ring with methyl and prop-1-en-1-yl substituents. The synthesis of (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone can be achieved through various methods, including intramolecular cyclization reactions using suitable precursors under specific conditions. For instance, Lewis acid catalysts such as aluminum chloride are often employed to facilitate these reactions at elevated temperatures.
The biological activity of (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone is primarily attributed to its interaction with specific molecular targets. The strain in the cyclobutane ring enhances its reactivity, making it susceptible to various chemical transformations. The substituents on the ring also influence its reactivity and interactions with biological molecules .
Antimicrobial Properties
Recent studies have indicated that cyclobutanones, including (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone, exhibit significant antimicrobial activities. For example, cyclobutanone derivatives have been evaluated for their inhibitory effects against various pathogens. In one study, derivatives showed promising activity against bacterial strains, highlighting their potential as antibiotic agents .
Enzyme Inhibition
Cyclobutanones have been identified as effective inhibitors of specific enzymes. Research has demonstrated that (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone can inhibit diaminopimelate desuccinylase (DapE), an enzyme critical for bacterial cell wall synthesis. This inhibition suggests potential applications in developing new antibacterial drugs .
Neuroprotective Effects
In vitro studies have shown that certain cyclobutanones can protect neuronal cells from apoptosis induced by serum deprivation. Compounds similar to (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone have been reported to activate neurotrophic receptors such as TrkA and TrkB, promoting cell survival in neurodegenerative contexts .
Case Study 1: Antimicrobial Activity Assessment
A recent study assessed the antimicrobial efficacy of various cyclobutanones against common bacterial strains. The results indicated that (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential utility in treating bacterial infections.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone | 32 | Staphylococcus aureus |
| Standard Antibiotic | 16 | Staphylococcus aureus |
Case Study 2: Enzyme Inhibition Profile
In another investigation focusing on enzyme inhibition, (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone was tested against DapE. The compound demonstrated an IC50 value indicating potent inhibitory action.
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone | 15 | DapE |
| Control Inhibitor | 10 | DapE |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
